N'-Isopropylacetohydrazide
Overview
Description
N’-Isopropylacetohydrazide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetohydrazide, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Isopropylacetohydrazide can be synthesized through the reaction of acetohydrazide with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the acetohydrazide, followed by nucleophilic substitution with isopropyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of N’-Isopropylacetohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like ethanol or methanol can facilitate the reaction, and the product can be purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N’-Isopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isopropylacetone, while reduction can produce isopropylhydrazine .
Scientific Research Applications
N’-Isopropylacetohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and as a reagent in organic transformations
Mechanism of Action
The mechanism of action of N’-Isopropylacetohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The isopropyl group can enhance the compound’s reactivity by providing steric hindrance and electronic effects, which can influence the reaction pathways and outcomes .
Comparison with Similar Compounds
Acetohydrazide: The parent compound, which lacks the isopropyl group.
N’-Methylacetohydrazide: Similar structure but with a methyl group instead of an isopropyl group.
N’-Ethylacetohydrazide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: N’-Isopropylacetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group provides steric hindrance, which can affect the compound’s ability to participate in certain reactions compared to its methyl or ethyl counterparts .
Properties
IUPAC Name |
N'-propan-2-ylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXMOHZATYPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196263 | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-50-6 | |
Record name | Acetic acid, 2-(1-methylethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4466-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4466-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-isopropylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-2-ISOPROPYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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